molecular formula C11H10Cl2N2S B1349634 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 88203-17-2

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B1349634
CAS RN: 88203-17-2
M. Wt: 273.2 g/mol
InChI Key: JDLGNDFPKYNLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a type of pyrimidine derivative1. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring1. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory1.



Synthesis Analysis

The synthesis of pyrimidines involves numerous methods1. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines2. Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines2.



Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring1. The molecular structure of pyrimidines and their derivatives can be characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction3.



Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions, making them valuable in the synthesis of complex organic compounds4. However, no specific chemical reactions involving “4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” were found in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” were not found in the search results.


Scientific Research Applications

Cholesterol Lowering Agents

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has shown potential in the synthesis of cholesterol-lowering agents. A study highlighted the synthesis and biological evaluation of novel mutual prodrugs combining this compound with vitamin B3, showing significant hypolipidemic activity (Chavan et al., 2015).

Adenosine Receptor Binding

This compound has been utilized in the synthesis of novel triazolothienopyrimidines, which were then evaluated for their binding affinities at adenosine A(1)/A(2A) receptors. Certain derivatives demonstrated promising activity, particularly at A(1)ARs (Prasad et al., 2008).

Anti-Inflammatory and Antimicrobial Activities

Derivatives of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine have been synthesized and tested for various biological activities. Some compounds showed notable anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

Fungicidal Activity

Research into benzothiophene-fused pyrido[1,2-a]pyrimidine derivatives, prepared from 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, has shown significant fungicidal activities against various fungi, indicating potential agricultural applications (Xu et al., 2018).

Synthesis of Antimicrobial Agents

Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. Some derivatives exhibited significant antibacterial activity, particularly against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).

Synthesis and Electronic Aspects

The synthesis and molecular structures of various tetrahydrobenzothienopyrimidine derivatives have been explored, with a focus on the aromaticity of the fused heterocyclic systems. These compounds are of interest due to their complex π-electron delocalization effects (Gajda et al., 2015).

Antitumor Activity

Derivatives of this compound, specifically 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown promise in antitumor activity, notably against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Safety And Hazards

properties

IUPAC Name

4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLGNDFPKYNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368513
Record name 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS RN

88203-17-2
Record name 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.